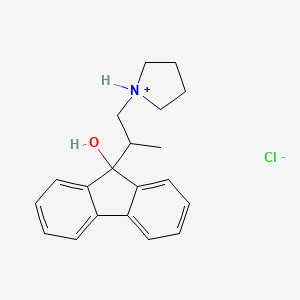
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is a compound that features a pyrrolidine ring, a propyl chain, and a fluorenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride typically involves the construction of the pyrrolidine ring followed by the attachment of the propyl chain and the fluorenol group One common method involves the reaction of 9-fluorenone with a propylamine derivative to form the intermediate, which is then cyclized to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorenol moiety can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenol moiety typically yields fluorenone derivatives, while reduction can yield various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorenol moiety can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as proline and pyrrolizidine.
Fluorenol derivatives: Compounds with similar fluorenol moieties, such as fluorenone and fluorenylmethanol.
Uniqueness
9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is unique due to its combination of a pyrrolidine ring, a propyl chain, and a fluorenol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
78128-77-5 |
|---|---|
Molekularformel |
C20H24ClNO |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
9-(1-pyrrolidin-1-ium-1-ylpropan-2-yl)fluoren-9-ol;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-15(14-21-12-6-7-13-21)20(22)18-10-4-2-8-16(18)17-9-3-5-11-19(17)20;/h2-5,8-11,15,22H,6-7,12-14H2,1H3;1H |
InChI-Schlüssel |
DHUVWSAZCSYOHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[NH+]1CCCC1)C2(C3=CC=CC=C3C4=CC=CC=C42)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















